molecular formula C22H26N2O2 B4398165 N-(2-isopropyl-6-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(2-isopropyl-6-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4398165
M. Wt: 350.5 g/mol
InChI Key: KBBUFYNPNCPOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropyl-6-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as IMMP, is a synthetic compound that has gained significant attention from researchers due to its potential therapeutic applications. This compound is a member of the pyrrolidinecarboxamide family and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(2-isopropyl-6-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, studies have suggested that this compound may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the modulation of pain and inflammation. Additionally, this compound has been shown to interact with the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
Research has shown that this compound has a number of biochemical and physiological effects. Studies have demonstrated that this compound has anti-inflammatory properties, which may be useful in the treatment of conditions such as arthritis and inflammatory bowel disease. Additionally, this compound has been shown to have analgesic properties, which may be useful in the treatment of chronic pain. Finally, this compound has been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-isopropyl-6-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that this compound has been extensively studied and its effects are well understood. Additionally, this compound is relatively easy to synthesize and is readily available. However, one limitation of using this compound in lab experiments is that this compound has not been extensively studied in vivo, and its effects in living organisms are not fully understood.

Future Directions

There are a number of potential future directions for research on N-(2-isopropyl-6-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of new analogs of this compound that may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects in living organisms. Finally, there is potential for the development of new therapies based on the properties of this compound, particularly in the treatment of chronic pain, epilepsy, and anxiety disorders.

Scientific Research Applications

N-(2-isopropyl-6-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. Research has shown that this compound has anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has been shown to have potential as a treatment for neuropathic pain, epilepsy, and anxiety disorders.

properties

IUPAC Name

1-(4-methylphenyl)-N-(2-methyl-6-propan-2-ylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-14(2)19-7-5-6-16(4)21(19)23-22(26)17-12-20(25)24(13-17)18-10-8-15(3)9-11-18/h5-11,14,17H,12-13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBUFYNPNCPOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC=C3C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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